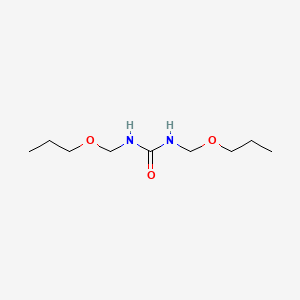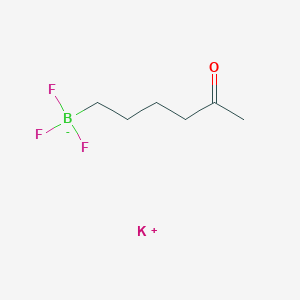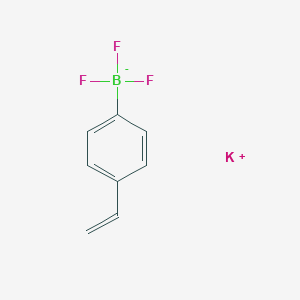
1,3-Bis(propoxymethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(propoxymethyl)urea is an organic compound with the molecular formula C₉H₂₀N₂O₃ It is a derivative of urea, where the hydrogen atoms are replaced by propoxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(propoxymethyl)urea can be synthesized through the reaction of urea with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Urea+2Propoxymethyl chloride→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
1,3-Bis(propoxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学研究应用
1,3-Bis(propoxymethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use as an inhibitor of certain enzymes, which could lead to new treatments for diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1,3-Bis(propoxymethyl)urea involves its interaction with specific molecular targets. The propoxymethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor.
相似化合物的比较
Similar Compounds
- 1,3-Bis(hydroxymethyl)urea
- 1,3-Bis(ethoxymethyl)urea
- 1,3-Bis(methoxymethyl)urea
Uniqueness
1,3-Bis(propoxymethyl)urea is unique due to the presence of propoxymethyl groups, which provide distinct chemical and physical properties compared to other similar compounds. These properties include different solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
1,3-bis(propoxymethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-3-5-13-7-10-9(12)11-8-14-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPIIXPULXTSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCNC(=O)NCOCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea](/img/structure/B7889270.png)
![1,3-Bis[(pentyloxy)methyl]urea](/img/structure/B7889299.png)
![1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea](/img/structure/B7889318.png)


